molecular formula C8H10O3 B2714294 4-(Methoxymethoxy)phenol CAS No. 57433-93-9

4-(Methoxymethoxy)phenol

Cat. No.: B2714294
CAS No.: 57433-93-9
M. Wt: 154.165
InChI Key: QVSWUTFRSIEPTP-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)phenol is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group.

Scientific Research Applications

4-(Methoxymethoxy)phenol has a wide range of applications in scientific research:

Safety and Hazards

4-(Methoxymethoxy)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also classified as a combustible dust .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Methoxymethoxy)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group with the methoxymethoxy group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-(Methoxymethoxy)phenol is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(methoxymethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSWUTFRSIEPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 60% sodium hydride (1.80 g, 45.0 mmol) and dry THF (20 mL) was cooled to −20° C. After addition of a solution of hydroquinone (2.00 g, 18.2 mmol) in THF (30 mL), the mixture was stirred at room temperature for one hour and then cooled again to −20° C. After dropwise addition of chloromethyl methyl ether (1.3 mL, 18.0 mmol), the cooled mixture was slowly warmed to 10° C., stirred at room temperature for one hour, and poured onto ice pieces (500 g). To the resulting mixture was added 3 mol/L aqueous hydrochloric acid until the mixture reached pH 4-5. Subsequently, the mixture was subjected to extraction with dichloromethane (100 mL×2). The extract was washed with water (100 mL×2) and saturated aqueous sodium chloride (100 mL), dried over anhydrous sodium sulfate, and placed under reduced pressure to distill the solvent off. The residue was purified by silica gel column chromatography (ethyl acetate/hexane), to obtain 581 mg (yield 21%) of the titled compound as pale yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
21%

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